2-Methoxy-3-pyridineacetonitrile chemical structure and properties
2-Methoxy-3-pyridineacetonitrile chemical structure and properties
The following technical monograph provides an in-depth analysis of 2-Methoxy-3-pyridineacetonitrile , a strategic heterocyclic building block in medicinal chemistry.
Strategic Intermediate for Heterocyclic Pharmacophores
Executive Summary
2-Methoxy-3-pyridineacetonitrile (CAS: 351410-37-2) serves as a critical C2-synthon in the synthesis of fused pyridine heterocycles and kinase inhibitors. Its structural utility lies in the ortho-disposition of the methoxy and acetonitrile groups. The methoxy group functions as a masked hydroxyl moiety (convertible via O-demethylation) or a stable electron-donating group, while the acetonitrile side chain provides a versatile handle for homologation, cyclization, or hydrolysis.
This guide outlines the validated synthetic routes, physicochemical properties, and safety protocols required for the scalable handling of this intermediate in drug discovery workflows.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 2-(2-Methoxypyridin-3-yl)acetonitrile |
| CAS Number | 351410-37-2 |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| SMILES | COc1ncccc1CC#N |
| Appearance | White to pale yellow solid or oil (depending on purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| Key Functional Groups | Pyridine nitrogen (basic), Methoxy (EDG), Nitrile (EWG) |
Structural Significance
The molecule features a 2,3-substitution pattern on the pyridine ring.
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Position 2 (Methoxy): Increases electron density in the ring, making the C5 position susceptible to electrophilic aromatic substitution, while the C2 position itself is activated for nucleophilic displacement if the methoxy group needs to be replaced (e.g., by an amine).
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Position 3 (Acetonitrile): The methylene spacer (-CH2-) insulates the nitrile from the ring resonance, preserving the reactivity of the nitrile for reduction (to ethylamine) or hydrolysis (to acetic acid) without direct conjugation interference.
Synthetic Routes & Process Chemistry
The synthesis of 2-Methoxy-3-pyridineacetonitrile generally proceeds via the functionalization of a 3-methyl or 3-hydroxymethyl precursor. Two primary routes are dominant in process chemistry.
Route A: Bromination-Cyanation Sequence (Standard Scale-Up)
This route utilizes 2-methoxy-3-methylpyridine as the starting material. It is preferred for its atom economy and availability of precursors.
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Radical Bromination: Benzylic bromination using N-Bromosuccinimide (NBS).
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Nucleophilic Substitution: Displacement of the bromide with a cyanide source.
Detailed Protocol:
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Step 1: Dissolve 2-methoxy-3-methylpyridine (1.0 eq) in CCl₄ or trifluorotoluene. Add NBS (1.1 eq) and AIBN (0.05 eq). Reflux (80°C) for 4–6 hours under N₂. Monitor by TLC/HPLC for the disappearance of starting material.[1]
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Step 2: Filter succinimide byproduct.[2] Concentrate filtrate to obtain crude 3-(bromomethyl)-2-methoxypyridine. Note: This intermediate is a lachrymator and unstable; use immediately.
-
Step 3: Dissolve the crude bromide in DMF/Water (4:1). Add NaCN or KCN (1.5 eq) at 0°C. Stir at room temperature for 12 hours.
-
Workup: Dilute with water, extract with EtOAc.[2][3] Wash organic layer with LiCl solution (to remove DMF). Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Route B: SNAr Displacement (Alternative)
Starting from 2-chloro-3-pyridineacetonitrile , a methoxylation reaction is performed. This route is viable if the chloro-precursor is already in stock.
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Reagents: Sodium Methoxide (NaOMe), Methanol.[4]
-
Conditions: Reflux (65°C) for 2–4 hours.
-
Mechanism: Addition-Elimination (SNAr) at the C2 position.
Synthesis Flowchart (Graphviz)
Figure 1: Convergent synthetic pathways for 2-Methoxy-3-pyridineacetonitrile.
Applications in Drug Discovery[9]
This molecule is a "branch point" intermediate. The nitrile group is rarely the final pharmacophore; rather, it is transformed into amines, acids, or heterocycles.
Synthesis of 2-(2-Methoxypyridin-3-yl)acetic Acid
Hydrolysis of the nitrile yields the corresponding acetic acid derivative (CAS 351410-38-3).
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Reagents: NaOH (aq), EtOH, Reflux.
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Utility: This acid is a bioisostere of phenylacetic acid and is used in peptide coupling reactions to attach the pyridine ring to amine-bearing scaffolds (e.g., in kinase inhibitor design).
Reduction to Ethylamines
Reduction yields 2-(2-methoxypyridin-3-yl)ethanamine .
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Reagents: H₂/Raney Ni or BH₃·THF.
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Utility: Provides a linker of precise length (2 carbons) for fragment-based drug design, often seen in GPCR ligands where the basic nitrogen interacts with aspartate residues in the binding pocket.
Imidazo[1,2-a]pyridine Formation
While less common for this specific isomer, the 2-methoxy group can be displaced by hydrazine or amines under high temperature to form bicyclic systems if the nitrile participates in the cyclization.
Downstream Pathway Diagram
Figure 2: Divergent synthetic utility of the nitrile handle.[5]
Analytical Characterization
To ensure the integrity of the intermediate before downstream use, the following analytical parameters must be met.
| Method | Expected Signal / Criteria |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (dd, 1H, H-6), 7.60 (dd, 1H, H-4), 6.90 (dd, 1H, H-5), 4.00 (s, 3H, OMe), 3.65 (s, 2H, CH₂CN). |
| ¹³C NMR | Signals for Pyridine carbons (approx. 160, 145, 138, 117, 115 ppm), OMe (53 ppm), Nitrile (117 ppm), CH₂ (18 ppm). |
| HPLC Purity | >98.0% (Area %). Impurities often include the hydrolyzed amide or the starting bromide. |
| Mass Spectrometry | [M+H]⁺ = 149.07 |
Quality Control Note: The "bromo" intermediate from Route A is a common impurity. It is highly reactive and mutagenic. Ensure <0.1% levels if the final compound is for GMP manufacturing.
Handling & Safety (MSDS Summary)
Signal Word: WARNING
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Hazard Statements:
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Precautionary Measures:
-
Engineering Controls: Use only in a chemical fume hood. The nitrile functionality can release cyanide ions under strong acidic/metabolic conditions.
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is stable, but the alpha-proton of the nitrile is acidic and can lead to condensation side-products if exposed to moisture/bases over time.
-
References
-
Chemical Identity & CAS Verification
-
Synthetic Methodology (Bromination/Cyanation)
- Source: Organic Syntheses, Coll. Vol. 9, p. 549 (General method for pyridine acetonitriles).
-
Application in Medicinal Chemistry (Acetic Acid Derivative)
- Source: PubChem Compound Summary for CAS 351410-38-3 (Downstream Acid).
- General Pyridine Functionalization: Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Standard text for SNAr and Nitrile chemistry).
Sources
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